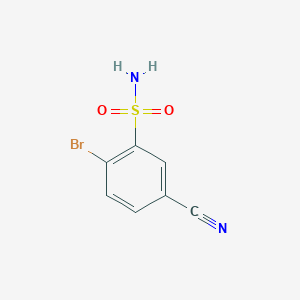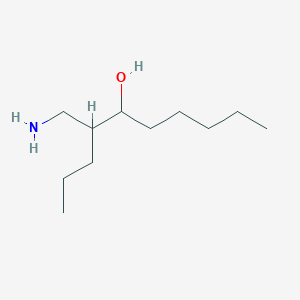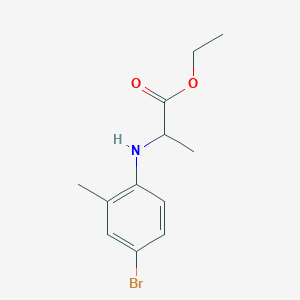amine dihydrochloride](/img/structure/B13580223.png)
[(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by methylation and subsequent conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps to obtain the dihydrochloride salt. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
(5-Bromopyridin-2-yl)methylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with different functional groups and reactivity.
5-Bromopyridine-2-thiol: A compound with a thiol group instead of an amine, leading to different chemical properties and applications.
Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative with distinct reactivity and uses in organic synthesis.
Properties
Molecular Formula |
C7H11BrCl2N2 |
|---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-5-7-3-2-6(8)4-10-7;;/h2-4,9H,5H2,1H3;2*1H |
InChI Key |
LSYTUUHQPNLISR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


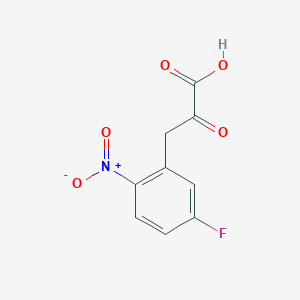
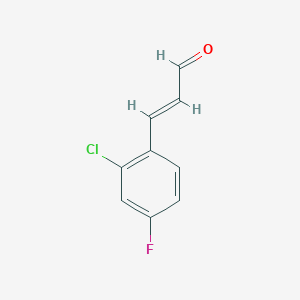
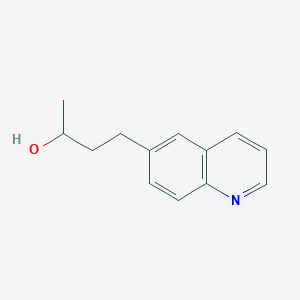
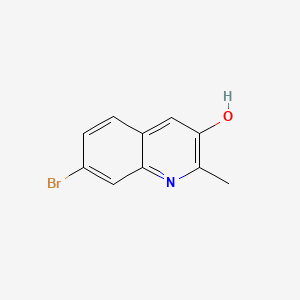

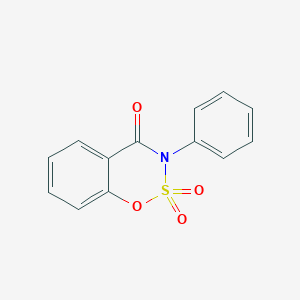
![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
